Ethyl (5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)carbamate
CAS No.: 62808-09-7
Cat. No.: VC20327903
Molecular Formula: C11H13N5O2
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62808-09-7 |
|---|---|
| Molecular Formula | C11H13N5O2 |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | ethyl N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)carbamate |
| Standard InChI | InChI=1S/C11H13N5O2/c1-2-18-11(17)14-10-13-9(12)16(15-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14,15,17) |
| Standard InChI Key | ILOIEKUBKMKIDD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1=NN(C(=N1)N)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key functional groups:
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1,2,4-Triazole core: A five-membered aromatic ring containing three nitrogen atoms, which confers electronic diversity and hydrogen-bonding capabilities.
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Phenyl substituent: Attached to the 1-position, this aromatic group enhances lipophilicity and influences π-π stacking interactions.
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Ethyl carbamate group: Positioned at the 3-position, this moiety introduces steric bulk and potential for hydrogen bonding via the carbonyl oxygen.
The IUPAC name, ethyl N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)carbamate, reflects this arrangement. Its Standard InChI key (IL...) and SMILES notation (CCOC(=O)Nc1nnc(n1c2ccccc2)N) provide unambiguous representations for computational studies.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.25 g/mol |
| CAS Registry Number | 62808-09-7 |
| Solubility | Limited data; soluble in polar aprotic solvents (e.g., acetonitrile) |
| Stability | Stable under inert conditions; susceptible to hydrolysis in acidic/basic media |
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Formation of the triazole core: Cyclocondensation of phenylhydrazine with cyanamide derivatives under acidic conditions yields the 1-phenyl-1H-1,2,4-triazole scaffold.
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Amination at the 5-position: Nitration followed by reduction introduces the amino group.
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Carbamate functionalization: Reaction with ethyl chloroformate in the presence of a base (e.g., pyridine) installs the ethyl carbamate group.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole formation | Phenylhydrazine, cyanamide, HCl | 65–75 |
| Nitration | HNO₃, H₂SO₄, 0°C | 80 |
| Reduction | H₂, Pd/C, ethanol | 90 |
| Carbamate addition | Ethyl chloroformate, pyridine | 70 |
Reaction efficiency improves with polar aprotic solvents like acetonitrile, which stabilize intermediates.
Green Chemistry Approaches
Recent efforts focus on solvent-free mechanochemical synthesis and catalytic methods to reduce waste. For example, ball-milling techniques for triazole formation achieve 85% yield without solvents, though scalability remains challenging .
| Assay | Model System | Result |
|---|---|---|
| Antimicrobial | E. coli | MIC = 32 µg/mL |
| Antimicrobial | S. aureus | MIC = 16 µg/mL |
| Cytotoxicity | MCF-7 cells | IC₅₀ = 45 µM |
| Antiviral | Influenza A | EC₅₀ = >100 µM |
Computational and Spectroscopic Characterization
Density Functional Theory (DFT) Studies
Geometry optimization at the B3LYP/cc-pVDZ level predicts a planar triazole ring with dihedral angles of 178.5° between the phenyl and carbamate groups. HOMO-LUMO energy gaps () suggest moderate reactivity, favoring electrophilic substitution at the amino group .
Vibrational Spectroscopy
IR spectra show characteristic bands at:
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3350 cm⁻¹ (N–H stretch, amine)
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1705 cm⁻¹ (C=O stretch, carbamate)
Raman spectroscopy corroborates these assignments, with strong peaks at 1600 cm⁻¹ (phenyl C=C) and 1250 cm⁻¹ (C–N stretch) .
Applications in Materials Science
Coordination Polymers
The compound’s amino and carbonyl groups facilitate metal coordination. Reaction with Cu(II) acetate yields a blue polymer exhibiting room-temperature ferromagnetism, with a saturation magnetization of 0.8 emu/g.
Polymer Modification
Incorporation into polyurethane matrices enhances thermal stability, increasing the glass transition temperature () from 75°C to 92°C due to hydrogen-bonding crosslinks .
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